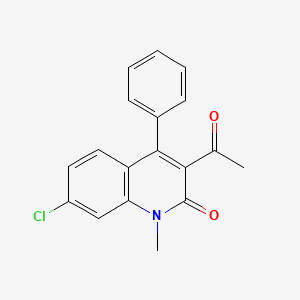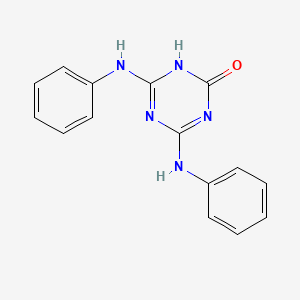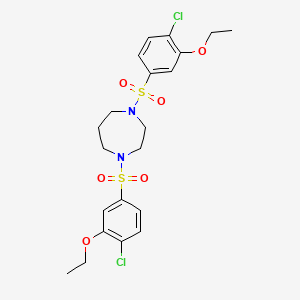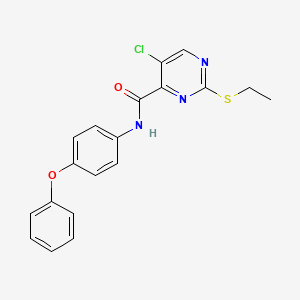![molecular formula C20H19FN2O3S2 B15109839 N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide](/img/structure/B15109839.png)
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a benzyl group, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials often include benzyl bromide, 4-fluoroaniline, and thiazole derivatives. The reaction conditions usually require the presence of a base, such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-N’-((2Z)-3-benzyl-5-nitro-1,3-thiazol-2(3H)-ylidene)urea
- N-((2Z)-3-benzyl-5-nitro-1,3-thiazol-2(3H)-ylidene)-N’-[3-(methylsulfanyl)propyl]urea
- N-((2Z)-3-benzyl-5-nitro-1,3-thiazol-2(3H)-ylidene)-N’-phenylurea
Uniqueness
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the thiazole ring, benzyl group, and fluorophenyl group contributes to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H19FN2O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H19FN2O3S2/c21-16-8-6-14(7-9-16)10-19(24)22-20-23(11-15-4-2-1-3-5-15)17-12-28(25,26)13-18(17)27-20/h1-9,17-18H,10-13H2 |
InChI Key |
PKBFLIZPVDIMDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=C(C=C3)F)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B15109762.png)


![Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester](/img/structure/B15109792.png)
![1-(1H-benzimidazol-2-yl)-3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B15109798.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol](/img/structure/B15109808.png)


![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide](/img/structure/B15109820.png)


![3-tert-butyl-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15109843.png)
![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-(acetylamino)benzenesulfonate](/img/structure/B15109847.png)
![N'-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide](/img/structure/B15109850.png)
